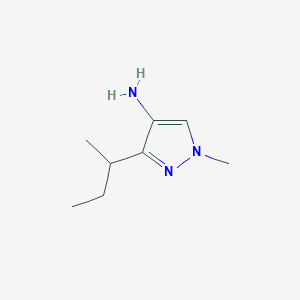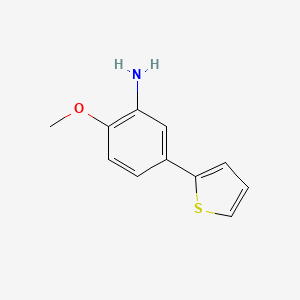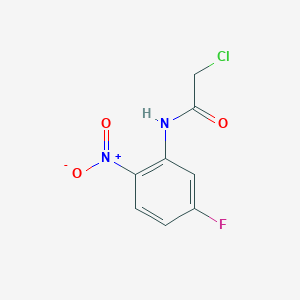
2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3 It is a derivative of acetamide, featuring a chloro group, a fluoro group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide typically involves the reaction of 5-fluoro-2-nitroaniline with chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the preparation of intermediates, purification, and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Reduction: Formation of 2-chloro-N-(5-fluoro-2-aminophenyl)acetamide.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
- 2-chloro-5-fluoroaniline
- 2-amino-2′-chloro-5-nitrobenzophenone
Uniqueness
2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C8H6ClFN2O3 |
|---|---|
Molecular Weight |
232.59 g/mol |
IUPAC Name |
2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-6-3-5(10)1-2-7(6)12(14)15/h1-3H,4H2,(H,11,13) |
InChI Key |
ZQRQCVIMORKXCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13298671.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13298675.png)
![2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13298677.png)

![4-[(Dicyclopropylmethyl)amino]butan-2-ol](/img/structure/B13298709.png)
amine](/img/structure/B13298718.png)
![1',3'-Dihydrospiro[azetidine-2,2'-indene]](/img/structure/B13298720.png)
![10,11-Dimethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13298725.png)
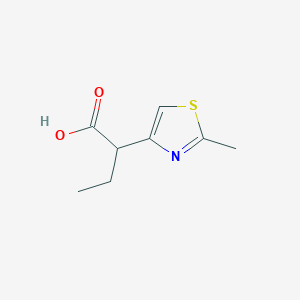
![2-Ethyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13298730.png)
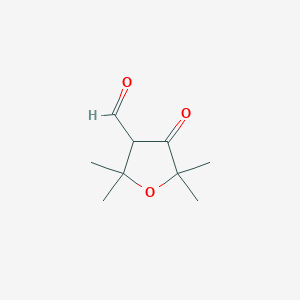
![6',7',8',9'-Tetrahydrospiro[azetidine-2,5'-benzo[7]annulene]](/img/structure/B13298743.png)
